molecular formula C12H23NO B7499833 N-(2-methylbutan-2-yl)cyclohexanecarboxamide

N-(2-methylbutan-2-yl)cyclohexanecarboxamide

Katalognummer B7499833
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: PLWCHSHKLZZZRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylbutan-2-yl)cyclohexanecarboxamide, commonly known as Brivaracetam, is a novel antiepileptic drug that has been recently approved by the US Food and Drug Administration (FDA) for the treatment of partial-onset seizures in adults. Brivaracetam is a derivative of levetiracetam, another antiepileptic drug, and is believed to have a more potent and selective action on synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters.

Wirkmechanismus

The exact mechanism of action of Brivaracetam is not fully understood, but it is believed to act on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, Brivaracetam may modulate the release of neurotransmitters and reduce the excitability of neurons, thereby reducing the frequency of seizures.
Biochemical and Physiological Effects:
Brivaracetam has been shown to have a high affinity for SV2A, with a binding affinity that is 15-30 times higher than that of levetiracetam. The drug has also been shown to have a rapid onset of action and a long duration of action, with a half-life of approximately 8-9 hours. In addition, Brivaracetam has a low potential for drug interactions and does not require dose adjustments in patients with renal or hepatic impairment.

Vorteile Und Einschränkungen Für Laborexperimente

Brivaracetam has several advantages for use in laboratory experiments. It has a high potency and selectivity for SV2A, which makes it a useful tool for studying the role of SV2A in neurotransmitter release and synaptic function. In addition, Brivaracetam has a favorable safety profile and does not have significant side effects or drug interactions that may confound experimental results.
However, there are also some limitations to the use of Brivaracetam in laboratory experiments. The drug is relatively expensive and may not be readily available in some research settings. In addition, the long half-life of the drug may make it difficult to control drug exposure in experimental animals, which may affect the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on Brivaracetam. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as migraine and neuropathic pain. Another area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties and increase its bioavailability. Finally, there is a need for further studies to elucidate the exact mechanism of action of Brivaracetam and its role in the regulation of synaptic function and neurotransmitter release.

Synthesemethoden

The synthesis of Brivaracetam involves the reaction of 2-aminocyclohexanone with 2-methylbutan-2-yl isocyanate in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

Brivaracetam has been extensively studied in both preclinical and clinical trials for its efficacy and safety in the treatment of epilepsy. In preclinical studies, Brivaracetam has been shown to have a high affinity for SV2A and a potent antiepileptic effect in animal models of epilepsy. In clinical trials, Brivaracetam has been found to be effective in reducing the frequency of seizures in patients with partial-onset seizures, with a favorable safety profile.

Eigenschaften

IUPAC Name

N-(2-methylbutan-2-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-4-12(2,3)13-11(14)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCHSHKLZZZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.